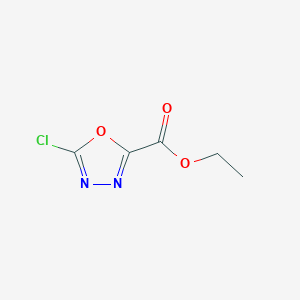
tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: is a synthetic organic compound belonging to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a tert-butyl ester group at the 1-position and a bromine atom at the 6-position of the tetrahydroquinoxaline ring. It is of interest in various fields of research due to its potential biological activities and its utility as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves the following steps:
Formation of the Quinoxaline Ring: The initial step involves the condensation of an o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal, to form the quinoxaline ring.
Bromination: The quinoxaline ring is then brominated at the 6-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.
Hydrogenation: The brominated quinoxaline is subjected to hydrogenation to reduce the double bonds in the ring, forming the tetrahydroquinoxaline.
Esterification: Finally, the carboxyl group is introduced at the 1-position through esterification with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for the bromination and hydrogenation steps to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom at the 6-position can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced further to remove the bromine atom or to modify the ester group.
Oxidation Reactions: Oxidation can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen, leading to the formation of quinoxaline N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 6-amino, 6-thio, or 6-alkoxy derivatives.
Reduction Products: Fully reduced tetrahydroquinoxaline derivatives or de-brominated products.
Oxidation Products: Quinoxaline N-oxides or other oxidized forms.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity, particularly at the bromine site, makes it a valuable building block for constructing diverse chemical structures.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to the biological activities associated with quinoxaline derivatives. These activities include antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require a quinoxaline core structure.
Mécanisme D'action
The biological activity of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is thought to involve interactions with various molecular targets, including enzymes and receptors. The bromine atom and the ester group can participate in binding interactions, while the quinoxaline ring can intercalate with DNA or interact with proteins, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 6-chloro-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- tert-Butyl 6-fluoro-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- tert-Butyl 6-iodo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance of reactivity and stability, making it a versatile intermediate for further chemical transformations.
Propriétés
Numéro CAS |
1780373-76-3 |
|---|---|
Formule moléculaire |
C13H17BrN2O2 |
Poids moléculaire |
313.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



